4-((furan-2-ylmethyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((furan-2-ylmethyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine” is a complex organic compound that features a piperidine ring substituted with furan and imidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((furan-2-ylmethyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-ylmethyl sulfonyl group: This can be achieved by reacting furan-2-ylmethanol with a sulfonyl chloride in the presence of a base.
Formation of the 1-methyl-1H-imidazol-4-yl sulfonyl group: This involves the reaction of 1-methylimidazole with a sulfonyl chloride.
Coupling with piperidine: The final step involves coupling the two sulfonyl groups with piperidine under suitable conditions, such as using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“4-((furan-2-ylmethyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl groups can be reduced to thiols.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and sulfoxides.
Reduction: Thiols and secondary amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly for targeting enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: As a building block for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of “4-((furan-2-ylmethyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine” would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-((furan-2-ylmethyl)sulfonyl)piperidine
- 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine
- 4-((furan-2-ylmethyl)sulfonyl)-1-(sulfonyl)piperidine
Uniqueness
“4-((furan-2-ylmethyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine” is unique due to the presence of both furan and imidazole groups, which can impart distinct chemical and biological properties. This dual functionality can enhance its versatility in various applications compared to similar compounds with only one of these groups.
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfonyl)-1-(1-methylimidazol-4-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S2/c1-16-9-14(15-11-16)24(20,21)17-6-4-13(5-7-17)23(18,19)10-12-3-2-8-22-12/h2-3,8-9,11,13H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPCERFRVBCCSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.